molecular formula C11H8O5 B1615489 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 35924-44-8

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1615489
CAS No.: 35924-44-8
M. Wt: 220.18 g/mol
InChI Key: XIQQAIQZABTSNZ-UHFFFAOYSA-N
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Description

6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C11H8O5 and a molecular weight of 220.18 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted chromenes, dihydrochromenes, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, fragrances, and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to its methoxy group at the 6-position, which imparts specific chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methoxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQQAIQZABTSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351856
Record name 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35924-44-8
Record name 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-methoxy-salicylaldehyde (211.1 mg, 1.39 mmol) and Meldrum's acid (200 mg, 1.39 mmol) were combined in H2O (2 mL). The solution was stirred at 75° C. for 2 h. After cooling to room temperature, the precipitate was filtered and dried at suction to give 241.1 mg of 6-methoxy-3-carboxy-coumarin in a 79% yield.
Quantity
211.1 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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